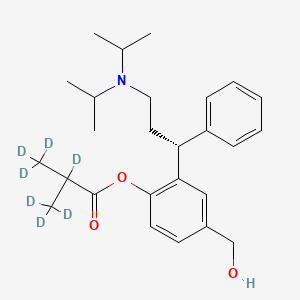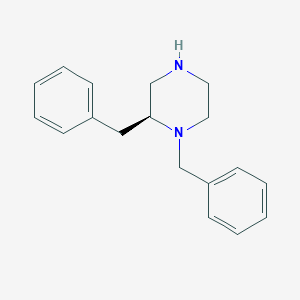
(S)-1,2-dibenzylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1,2-dibenzylpiperazine is a chiral compound belonging to the piperazine family, characterized by the presence of two benzyl groups attached to the nitrogen atoms of the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2-dibenzylpiperazine typically involves the reaction of piperazine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperazine reacts with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1,2-dibenzylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Medicine: Studied for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (S)-1,2-dibenzylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-dibenzylpiperazine: Similar structure but with benzyl groups at different positions.
N-benzylpiperazine: Contains only one benzyl group.
1,2-diphenylpiperazine: Similar structure but with phenyl groups instead of benzyl groups.
Uniqueness
(S)-1,2-dibenzylpiperazine is unique due to its chiral nature and the specific positioning of the benzyl groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H22N2 |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
(2S)-1,2-dibenzylpiperazine |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-14-19-11-12-20(18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1 |
Clé InChI |
NUGGDPZUASKXAU-SFHVURJKSA-N |
SMILES isomérique |
C1CN([C@H](CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canonique |
C1CN(C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
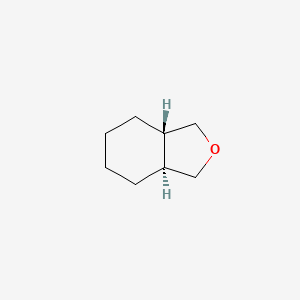
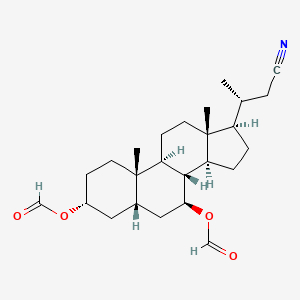
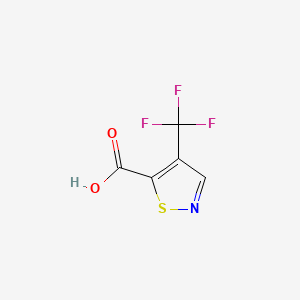
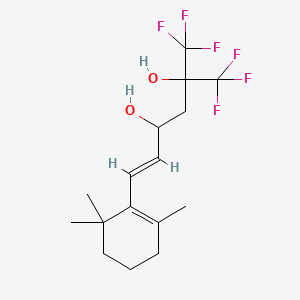
![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
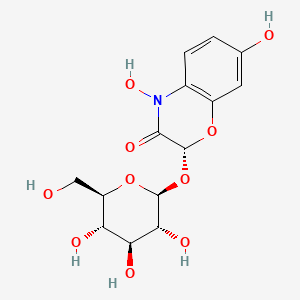

![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
